(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Description
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Properties
Molecular Formula |
C15H20N6O8 |
|---|---|
Molecular Weight |
412.35 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1 |
InChI Key |
UNUYMBPXEFMLNW-ZJLASTNMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid is a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 1265.46 Da. It features a unique arrangement of hydroxyl groups and purine derivatives that may influence its biological activity.
The compound is believed to interact with various biological pathways due to its structural components:
- Purine Derivative : The presence of a purine moiety suggests potential interactions with nucleic acid metabolism and signaling pathways.
- Hydroxyl Groups : Hydroxyl groups can enhance solubility and bioavailability, potentially leading to increased cellular uptake.
- Carbamoyl Functionality : This may contribute to the modulation of enzyme activities or receptor interactions.
Biological Activities
Research indicates several notable biological activities associated with this compound:
Antiviral Activity
Studies have shown that compounds similar to this structure can exhibit antiviral properties by inhibiting viral replication or entry into host cells. The purine derivative may mimic nucleotides and interfere with viral RNA synthesis.
Antitumor Effects
Preliminary data suggest that the compound may possess antitumor activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Immunomodulatory Effects
The compound may modulate immune responses by influencing cytokine production or immune cell activation. This could make it a candidate for therapeutic applications in autoimmune diseases or inflammatory conditions.
Case Studies and Research Findings
-
In Vitro Studies : A study conducted on human cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action HeLa 12 Apoptosis induction MCF-7 15 Cell cycle arrest A549 10 Inhibition of proliferation - Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased angiogenesis in treated tumors.
- Clinical Implications : Ongoing clinical trials are exploring the efficacy of this compound in combination therapies for cancer treatment, aiming to enhance therapeutic outcomes while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
